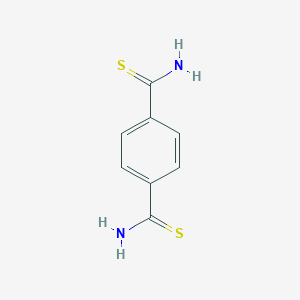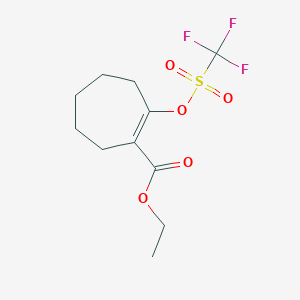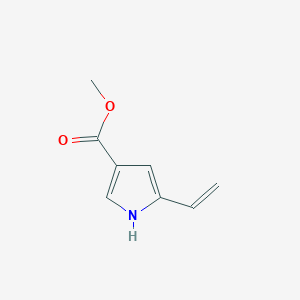
Methyl 5-vinyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-vinyl-1H-pyrrole-3-carboxylate (MVP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MVP is a heterocyclic compound that contains a pyrrole ring with a vinyl substituent and a methyl ester group. This compound has been synthesized using various methods, and its synthesis has been optimized to achieve high yields.
Mechanism of Action
The mechanism of action of Methyl 5-vinyl-1H-pyrrole-3-carboxylate is not well understood, but it is believed to be related to its ability to interact with biological molecules, such as enzymes and receptors. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of various enzymes, including proteases and kinases. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has also been shown to bind to various receptors, including G protein-coupled receptors and ion channels. The exact mechanism of action of Methyl 5-vinyl-1H-pyrrole-3-carboxylate is still under investigation, and further research is needed to fully understand its biological activity.
Biochemical and Physiological Effects
Methyl 5-vinyl-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has been shown to have anti-inflammatory, antitumor, and antiviral activity. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has also been shown to have neuroprotective and cardioprotective effects. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has also been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
Methyl 5-vinyl-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, high yield, and versatility as a building block for the synthesis of various compounds. However, Methyl 5-vinyl-1H-pyrrole-3-carboxylate also has some limitations, including its low solubility in water and its potential toxicity. Further research is needed to fully understand the advantages and limitations of Methyl 5-vinyl-1H-pyrrole-3-carboxylate for lab experiments.
Future Directions
There are several future directions for the research on Methyl 5-vinyl-1H-pyrrole-3-carboxylate. One direction is the development of new synthesis methods for Methyl 5-vinyl-1H-pyrrole-3-carboxylate that are more efficient and environmentally friendly. Another direction is the investigation of the mechanism of action of Methyl 5-vinyl-1H-pyrrole-3-carboxylate and its potential applications in drug discovery. Further research is also needed to fully understand the biochemical and physiological effects of Methyl 5-vinyl-1H-pyrrole-3-carboxylate and its potential applications in various fields, including medicine and materials science.
Synthesis Methods
Methyl 5-vinyl-1H-pyrrole-3-carboxylate can be synthesized using various methods, including the Pictet-Spengler reaction, the Vilsmeier-Haack reaction, and the Horner-Wadsworth-Emmons reaction. The Pictet-Spengler reaction is the most commonly used method for synthesizing Methyl 5-vinyl-1H-pyrrole-3-carboxylate. This reaction involves the condensation of an aldehyde with a primary amine, followed by cyclization to form the pyrrole ring. The vinyl substituent is introduced by the addition of vinyl magnesium bromide to the reaction mixture. The methyl ester group is introduced by the esterification of the carboxylic acid group with methanol in the presence of a catalyst.
Scientific Research Applications
Methyl 5-vinyl-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has been used as a building block for the synthesis of various natural products, such as alkaloids and amino acids. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has also been used as a starting material for the synthesis of various drugs, including antitumor agents, antiviral agents, and anti-inflammatory agents. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has been used as a ligand for the synthesis of various metal complexes, which have been studied for their potential applications in catalysis and materials science.
properties
CAS RN |
198703-18-3 |
|---|---|
Product Name |
Methyl 5-vinyl-1H-pyrrole-3-carboxylate |
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
methyl 5-ethenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-3-7-4-6(5-9-7)8(10)11-2/h3-5,9H,1H2,2H3 |
InChI Key |
YAMDUOULBMQPRI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNC(=C1)C=C |
Canonical SMILES |
COC(=O)C1=CNC(=C1)C=C |
synonyms |
1H-Pyrrole-3-carboxylicacid,5-ethenyl-,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





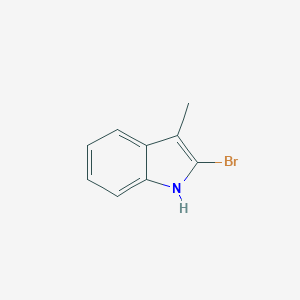
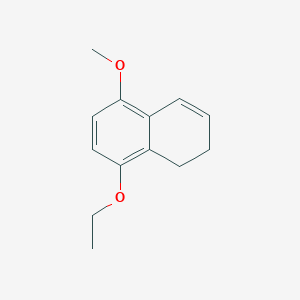
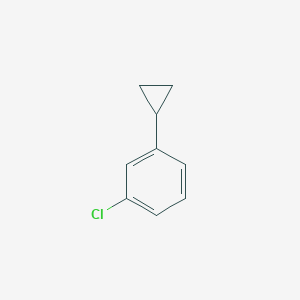





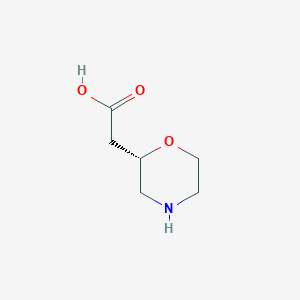
![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)
